REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4]([P:9]([C:11]2[CH:16]=[C:15]([F:17])[CH:14]=[C:13]([F:18])[CH:12]=2)O)[CH:5]=[C:6]([F:8])[CH:7]=1.C1([SiH3])C=CC=CC=1>>[F:17][C:15]1[CH:16]=[C:11]([PH:9][C:4]2[CH:5]=[C:6]([F:8])[CH:7]=[C:2]([F:1])[CH:3]=2)[CH:12]=[C:13]([F:18])[CH:14]=1
|
Name
|
Bis(3,5-difluorophenyl)phosphinous acid
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Quantity
|
4.78 g
|
Type
|
reactant
|
Smiles
|
FC=1C=C(C=C(C1)F)P(O)C1=CC(=CC(=C1)F)F
|
Name
|
|
Quantity
|
1.54 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)[SiH3]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
130 °C
|
Type
|
CUSTOM
|
Details
|
With stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a magnetic stirring bar and a condenser with a nitrogen inlet tube
|
Type
|
DISTILLATION
|
Details
|
the reaction mixture was distilled
|
Type
|
CUSTOM
|
Details
|
collecting the fraction boiling at 128°-138° C. at 0.05 mm Hg
|
Type
|
CUSTOM
|
Details
|
The 3P absorption
|
Reaction Time |
3 h |
Name
|
|
Type
|
|
Smiles
|
FC=1C=C(C=C(C1)F)PC1=CC(=CC(=C1)F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |